5-O-Phosphono-Beta-D-Ribofuranose
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Overview
Description
Beta-D-Ribose-5-phosphate: is an organic compound that belongs to the class of pentose phosphates. It is a carbohydrate derivative containing a pentose substituted by one or more phosphate groups. This compound plays a crucial role in the pentose phosphate pathway, which is essential for nucleotide synthesis and cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-D-Ribose-5-phosphate can be synthesized through various routes. One common method involves the isomerization of ribulose-5-phosphate. This reaction is catalyzed by the enzyme ribose-5-phosphate isomerase . Another method involves the aldol condensation of glyceraldehyde-3-phosphate and dihydroxyacetone phosphate, followed by phosphorylation .
Industrial Production Methods: In industrial settings, beta-D-Ribose-5-phosphate is often produced using biotechnological methods. Microbial fermentation processes are employed, where genetically engineered microorganisms are used to convert glucose into ribose-5-phosphate. This method is preferred due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: Beta-D-Ribose-5-phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ribulose-5-phosphate.
Reduction: It can be reduced to form ribitol-5-phosphate.
Substitution: It can undergo substitution reactions to form different phosphorylated sugars.
Common Reagents and Conditions:
Oxidation: Common reagents include NADP+ and specific dehydrogenases.
Reduction: NADPH and specific reductases are used.
Substitution: Phosphorylating agents such as ATP are commonly used.
Major Products:
Oxidation: Ribulose-5-phosphate.
Reduction: Ribitol-5-phosphate.
Substitution: Various phosphorylated sugars.
Scientific Research Applications
Beta-D-Ribose-5-phosphate has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of nucleotides and nucleic acids.
Biology: It plays a vital role in the pentose phosphate pathway, which is crucial for cellular metabolism and the production of NADPH.
Medicine: It is studied for its potential role in cancer metabolism and as a biomarker for certain diseases.
Industry: It is used in the production of riboflavin (vitamin B2) and other essential biomolecules.
Mechanism of Action
Beta-D-Ribose-5-phosphate exerts its effects primarily through its role in the pentose phosphate pathway. It is involved in the production of NADPH and ribose-5-phosphate, which are essential for nucleotide synthesis and cellular redox balance. The compound interacts with various enzymes, including ribose-5-phosphate isomerase and transketolase, to facilitate these processes .
Comparison with Similar Compounds
Ribulose-5-phosphate: An isomer of beta-D-Ribose-5-phosphate, involved in the same metabolic pathway.
Xylulose-5-phosphate: Another pentose phosphate involved in the pentose phosphate pathway.
Ribose-1-phosphate: A phosphorylated sugar involved in nucleotide metabolism.
Uniqueness: Beta-D-Ribose-5-phosphate is unique due to its specific role in the pentose phosphate pathway and its involvement in both oxidative and non-oxidative phases of the pathway. Its ability to act as a precursor for nucleotide synthesis and its role in maintaining cellular redox balance make it distinct from other similar compounds .
Properties
CAS No. |
34980-66-0 |
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Molecular Formula |
C5H11O8P |
Molecular Weight |
230.11 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C5H11O8P/c6-3-2(1-12-14(9,10)11)13-5(8)4(3)7/h2-8H,1H2,(H2,9,10,11)/t2-,3-,4-,5-/m1/s1 |
InChI Key |
KTVPXOYAKDPRHY-TXICZTDVSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@@H](O1)O)O)O)OP(=O)(O)O |
Canonical SMILES |
C(C1C(C(C(O1)O)O)O)OP(=O)(O)O |
Origin of Product |
United States |
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